molecular formula C20H24O5S B8810989 Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate

Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate

Cat. No. B8810989
M. Wt: 376.5 g/mol
InChI Key: ILCKTEFFKTZBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367704B2

Procedure details

In a reaction vessel, 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester (2 g) prepared in the Examples 1-3, triethylamine (1.1 g), p-toluenesulfonylchloride (1.9 g) and dichloromethane (20 mL) were introduced, and the mixture was reacted at room temperature for 1 hour. Distilled water (50 mL) was added thereto, and the mixture was stirred to separate layers. The separated organic layer was dehydrated with Na2SO4, and then condensed by filtration to obtain 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionic acid methylester (3.0 g, yield 91%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][OH:15])=[CH:9][CH:8]=1)([CH3:6])[CH3:5].C(N(CC)CC)C.[C:24]1([CH3:34])[CH:29]=[CH:28][C:27]([S:30](Cl)(=[O:32])=[O:31])=[CH:26][CH:25]=1.ClCCl>O>[CH3:1][O:2][C:3](=[O:16])[C:4]([CH3:6])([C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][O:15][S:30]([C:27]2[CH:28]=[CH:29][C:24]([CH3:34])=[CH:25][CH:26]=2)(=[O:32])=[O:31])=[CH:11][CH:12]=1)[CH3:5]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(C(C)(C)C1=CC=C(C=C1)CCO)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to separate layers
CUSTOM
Type
CUSTOM
Details
condensed
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)(C1=CC=C(C=C1)CCOS(=O)(=O)C1=CC=C(C=C1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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